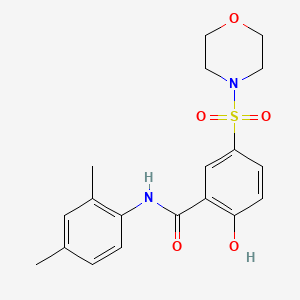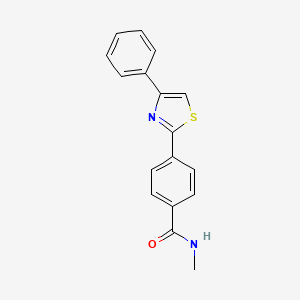
N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzenecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Role in Drug Development
The thiazole moiety, which is a part of the compound, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . This compound is being investigated for clinical use in treating conditions like atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Antioxidant Properties
Thiazole derivatives, including this compound, have been studied for their antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially contributing to the prevention of diseases like cancer and heart disease.
Analgesic and Anti-inflammatory Activities
Thiazole compounds have been found to exhibit analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activities
Research has shown that thiazole compounds can have antimicrobial and antifungal properties . This means they could be used in the development of new antibiotics and antifungal medications.
Antiviral Properties
Thiazole compounds have also been studied for their antiviral properties . This suggests potential applications in the treatment of viral infections.
Neuroprotective Properties
Thiazole compounds have been found to exhibit neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Antitumor or Cytotoxic Properties
Thiazole compounds, including this one, have been found to have antitumor or cytotoxic properties . This suggests potential applications in cancer treatment.
Enzyme Inhibition
In drug application research, compounds similar to this one are often used as enzyme inhibitors . They can be used in the treatment of tumors and microbial infections, and also as anticancer drugs .
作用機序
Target of Action
Thiazole derivatives, which include n-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes . These interactions can result in the activation or inhibition of the target, leading to downstream effects.
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, and potentially others .
Pharmacokinetics
Thiazole derivatives, in general, are known to have diverse solubility and stability profiles, which can influence their bioavailability .
Result of Action
Based on the known biological activities of thiazole derivatives, it is likely that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular processes .
特性
IUPAC Name |
N-methyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-18-16(20)13-7-9-14(10-8-13)17-19-15(11-21-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYQDZNWUGZHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)
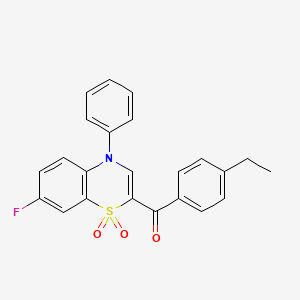
![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)
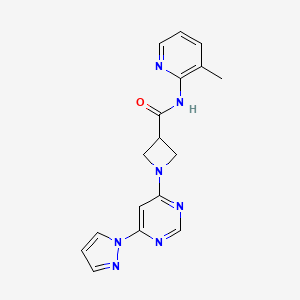
![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)
![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)
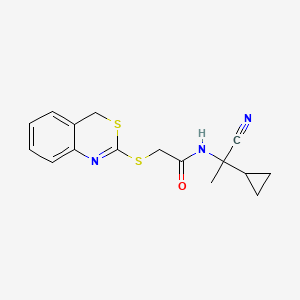
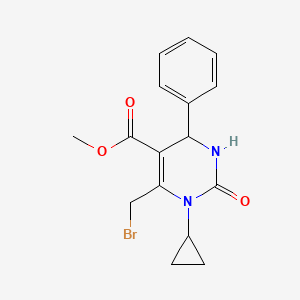
![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2703962.png)
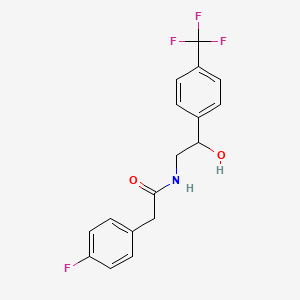
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)
![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)
